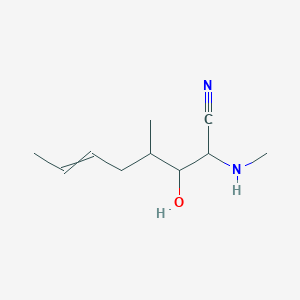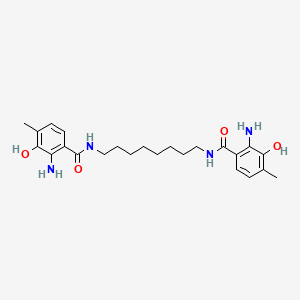
N,N'-(Octane-1,8-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Octane-1,8-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is a chemical compound known for its unique structure and properties It consists of an octane-1,8-diyl chain linking two 2-amino-3-hydroxy-4-methylbenzamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Octane-1,8-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) typically involves the reaction of octane-1,8-diamine with 2-amino-3-hydroxy-4-methylbenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N,N’-(Octane-1,8-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino groups into more reactive intermediates.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N,N’-(Octane-1,8-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of N,N’-(Octane-1,8-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyl and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions.
類似化合物との比較
Similar Compounds
N,N’-(Octane-1,8-diyl)bis(2,2-dichloroacetamide): Similar structure but with dichloroacetamide groups instead of amino-hydroxy-methylbenzamide groups.
N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide): Similar structure with a longer alkyl chain.
Uniqueness
N,N’-(Octane-1,8-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and biological properties
特性
CAS番号 |
85513-32-2 |
|---|---|
分子式 |
C24H34N4O4 |
分子量 |
442.6 g/mol |
IUPAC名 |
2-amino-N-[8-[(2-amino-3-hydroxy-4-methylbenzoyl)amino]octyl]-3-hydroxy-4-methylbenzamide |
InChI |
InChI=1S/C24H34N4O4/c1-15-9-11-17(19(25)21(15)29)23(31)27-13-7-5-3-4-6-8-14-28-24(32)18-12-10-16(2)22(30)20(18)26/h9-12,29-30H,3-8,13-14,25-26H2,1-2H3,(H,27,31)(H,28,32) |
InChIキー |
XNDOSCIUYAOOTI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(=O)NCCCCCCCCNC(=O)C2=C(C(=C(C=C2)C)O)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one](/img/structure/B14402809.png)
![3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14402815.png)
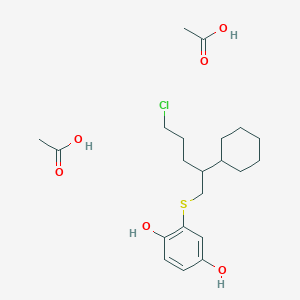
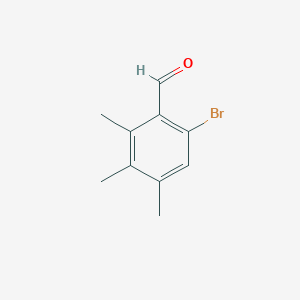
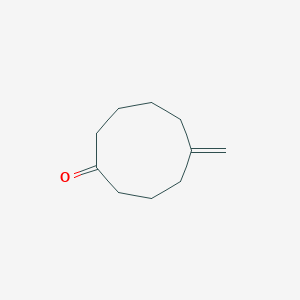
![Propyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14402840.png)
![N-[2-(Piperidin-1-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14402849.png)
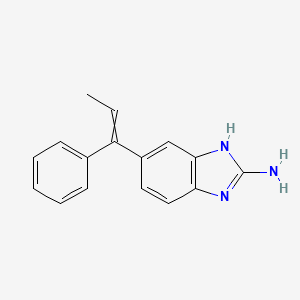
![4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile](/img/structure/B14402857.png)
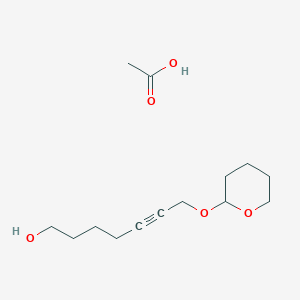
![1-[(Naphthalen-1-yl)sulfanyl]propan-2-one](/img/structure/B14402881.png)
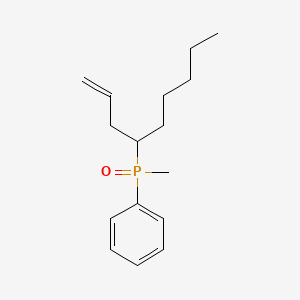
![4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline]](/img/structure/B14402885.png)
